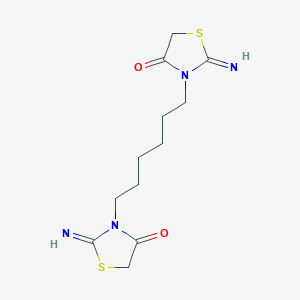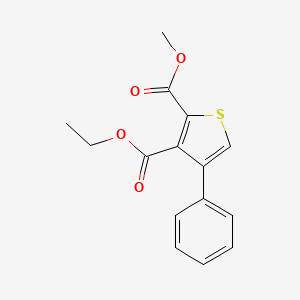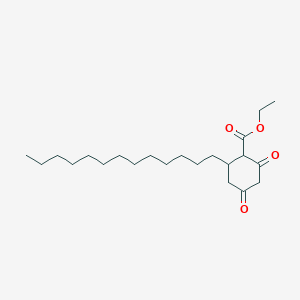
1-Ethoxy-1-oxopropan-2-YL undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-oxopropan-2-yl undec-10-enoate is a chemical compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
The synthesis of 1-Ethoxy-1-oxopropan-2-yl undec-10-enoate can be achieved through several methods:
Tishchenko Disproportionation Reaction: This method involves the conversion of undec-10-enal to undec-10-enyl undec-10-enoate using aluminum isopropoxide (Al(i-PrO)3) as a catalyst in hexane.
Transesterification: This method involves the reaction of ethyl undecenoate with undecenol in the presence of calcium oxide (CaO) or vanadium pentoxide (V2O5).
Reaction with Undec-10-enoyl Chloride: This method involves the reaction of undec-10-enoyl chloride with undec-10-enol in the presence of triethylamine (Et3N) or pyridine.
Chemical Reactions Analysis
1-Ethoxy-1-oxopropan-2-yl undec-10-enoate undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethoxy-1-oxopropan-2-yl undec-10-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethoxy-1-oxopropan-2-yl undec-10-enoate involves its interaction with various molecular targets and pathways. The α,β-unsaturated ester group allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system . This reactivity is crucial for its role in organic synthesis and materials science.
Comparison with Similar Compounds
1-Ethoxy-1-oxopropan-2-yl undec-10-enoate can be compared with other similar compounds, such as:
Undec-10-enyl undec-10-enoate: This compound is synthesized from undec-10-enal and has similar applications in organic synthesis.
Ethyl undecenoate: This compound is used in transesterification reactions to produce various derivatives.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
61484-87-5 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl) undec-10-enoate |
InChI |
InChI=1S/C16H28O4/c1-4-6-7-8-9-10-11-12-13-15(17)20-14(3)16(18)19-5-2/h4,14H,1,5-13H2,2-3H3 |
InChI Key |
GVXSKDQFVWQTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)
![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)


![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)




![2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14582779.png)


![2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid](/img/structure/B14582795.png)

